molecular formula C7H10N2OS B15258661 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one

2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B15258661
M. Wt: 170.23 g/mol
InChI Key: QBDVEFDCNCFWEE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethylamino group and a thiazolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of ethylamine with a thiazole derivative. One common method is the condensation of ethylamine with 4-thiazolecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethylamino or thiazolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring and ethylamino group are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.

    2-(Propylamino)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.

    2-(Butylamino)-1-(1,3-thiazol-4-yl)ethan-1-one: Similar structure but with a butylamino group instead of an ethylamino group.

Uniqueness

2-(Ethylamino)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of an ethylamino group and a thiazolyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its unique structure also influences its biological activity and potential therapeutic uses.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-(ethylamino)-1-(1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C7H10N2OS/c1-2-8-3-7(10)6-4-11-5-9-6/h4-5,8H,2-3H2,1H3

InChI Key

QBDVEFDCNCFWEE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CSC=N1

Origin of Product

United States

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